molecular formula C13H9Cl2NO4S B1618714 4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid CAS No. 88522-31-0

4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid

Cat. No.: B1618714
CAS No.: 88522-31-0
M. Wt: 346.2 g/mol
InChI Key: OPLDPGZGIUEIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety linked to a dichlorobenzenesulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives, while reduction reactions can lead to the formation of amine derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with other amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Condensation: Catalysts such as sulfuric acid or hydrochloric acid can facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide derivatives, while oxidation and reduction reactions can produce carboxylate and amine derivatives, respectively.

Scientific Research Applications

4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A related compound with similar reactivity but lacking the dichloro and benzoic acid groups.

    2,5-Dichlorobenzenesulfonyl Chloride: Shares the dichloro and sulfonyl groups but lacks the benzoic acid moiety.

    4-Amino-2,5-dichloro-benzenesulfonyl Chloride: Similar structure but with an amino group instead of the benzoic acid.

Uniqueness

4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid is unique due to the presence of both the dichlorobenzenesulfonyl and benzoic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2,5-dichlorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-9-3-6-11(15)12(7-9)21(19,20)16-10-4-1-8(2-5-10)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLDPGZGIUEIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354589
Record name 4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88522-31-0
Record name 4-[[(2,5-Dichlorophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88522-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-dichlorobenzenesulfonamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.